Cas no 267875-55-8 (3-Methyl-1H-indazole-5-carbonitrile)
3-Methyl-1H-indazole-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indazole-5-carbonitrile,3-methyl-
- 3-Methyl-1H-indazole-5-carbonitrile
- 3-methyl-2H-indazole-5-carbonitrile
- 1H-Indazole-5-carbonitrile, 3-methyl-
- AK151523
- FCH1138346
- MB10086
- CM10791
- AX8288119
- ST24042303
- FT-0708609
- AS-50832
- P11211
- CS-0054440
- 1H-Indazole-5-carbonitrile, 3-methyl-
- MFCD11846331
- AKOS022967137
- 267875-55-8
- AMY7571
- SCHEMBL4782691
- DTXSID70629489
- A877141
- DA-07500
-
- MDL: MFCD11846331
- Inchi: 1S/C9H7N3/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,1H3,(H,11,12)
- InChI Key: USZDSFDKLKSIGM-UHFFFAOYSA-N
- SMILES: N1C(C)=C2C=C(C#N)C=CC2=N1
Computed Properties
- Exact Mass: 156.05628
- Monoisotopic Mass: 157.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.5
- XLogP3: 1.7
Experimental Properties
- Color/Form: No data available
- Density: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 372.9±22.0 ºC (760 Torr),
- Flash Point: 127.3±7.5 ºC,
- Solubility: Very slightly soluble (0.46 g/l) (25 º C),
- PSA: 49.57
3-Methyl-1H-indazole-5-carbonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Sealed in dry,Room Temperature
3-Methyl-1H-indazole-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HI526-100mg |
3-Methyl-1H-indazole-5-carbonitrile |
267875-55-8 | 98% | 100mg |
1053CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HI526-250mg |
3-Methyl-1H-indazole-5-carbonitrile |
267875-55-8 | 98% | 250mg |
2167CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M848597-100mg |
3-Methyl-1H-indazole-5-carbonitrile |
267875-55-8 | 98% | 100mg |
1,146.60 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41030-100mg |
3-Methyl-1H-indazole-5-carbonitrile |
267875-55-8 | 100mg |
¥1046.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41030-250mg |
3-Methyl-1H-indazole-5-carbonitrile |
267875-55-8 | 250mg |
¥1676.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41030-1g |
3-Methyl-1H-indazole-5-carbonitrile |
267875-55-8 | 1g |
¥5036.0 | 2021-09-04 | ||
| Alichem | A269001061-100mg |
3-Methyl-1H-indazole-5-carbonitrile |
267875-55-8 | 98% | 100mg |
$163.62 | 2023-09-02 | |
| Alichem | A269001061-250mg |
3-Methyl-1H-indazole-5-carbonitrile |
267875-55-8 | 98% | 250mg |
$276.06 | 2023-09-02 | |
| Alichem | A269001061-1g |
3-Methyl-1H-indazole-5-carbonitrile |
267875-55-8 | 98% | 1g |
$633.08 | 2023-09-02 | |
| Chemenu | CM150147-1g |
3-methyl-1H-indazole-5-carbonitrile |
267875-55-8 | 98% | 1g |
$604 | 2021-08-05 |
3-Methyl-1H-indazole-5-carbonitrile Suppliers
3-Methyl-1H-indazole-5-carbonitrile Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 3-Methyl-1H-indazole-5-carbonitrile
3-Methyl-1H-indazole-5-carbonitrile (CAS No. 267875-55-8): A Comprehensive Overview
3-Methyl-1H-indazole-5-carbonitrile (CAS No. 267875-55-8) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This indazole derivative is characterized by its unique molecular structure, featuring a methyl group at the 3-position and a nitrile group at the 5-position of the indazole ring. The compound's versatility and potential applications make it a subject of ongoing scientific exploration.
The growing interest in 3-Methyl-1H-indazole-5-carbonitrile stems from its role as a key intermediate in the synthesis of various biologically active molecules. Researchers are particularly interested in its potential applications in drug discovery and medicinal chemistry, where it serves as a building block for the development of novel therapeutic agents. Its structural features make it valuable for creating compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
From a chemical perspective, 3-Methyl-1H-indazole-5-carbonitrile exhibits interesting properties that make it valuable for synthetic applications. The nitrile group at the 5-position provides a reactive site for further chemical transformations, while the methyl group at the 3-position influences the compound's electronic properties and steric effects. These characteristics contribute to its utility in organic synthesis and pharmaceutical development.
The synthesis of 3-Methyl-1H-indazole-5-carbonitrile typically involves multi-step organic reactions, with researchers constantly exploring more efficient and sustainable production methods. Recent advancements in green chemistry have led to the development of environmentally friendly synthetic routes for this compound, addressing growing concerns about sustainable chemical production. These innovations align with current trends in the chemical industry towards eco-friendly synthesis and reduced environmental impact.
In the pharmaceutical sector, 3-Methyl-1H-indazole-5-carbonitrile derivatives are being investigated for their potential therapeutic applications. The compound's core structure serves as a scaffold for designing molecules that can interact with specific biological targets. This has led to increased research activity in areas such as kinase inhibition and enzyme modulation, particularly in the context of developing treatments for chronic diseases and metabolic disorders.
The analytical characterization of 3-Methyl-1H-indazole-5-carbonitrile involves various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods are crucial for verifying the compound's purity and structure, which is essential for its application in research and development. Advanced analytical techniques have enabled researchers to better understand the compound's properties and behavior in different environments.
Market trends indicate growing demand for indazole-based compounds like 3-Methyl-1H-indazole-5-carbonitrile, particularly from the pharmaceutical and biotechnology sectors. The compound's versatility as a synthetic intermediate has made it valuable for contract research organizations and drug discovery companies. Current market analysis suggests steady growth in the demand for such specialized chemical building blocks, driven by increased investment in drug development and personalized medicine.
Quality control and regulatory compliance are critical aspects of 3-Methyl-1H-indazole-5-carbonitrile production and distribution. Manufacturers must adhere to strict quality standards to ensure the compound meets the requirements of research and industrial applications. Proper handling, storage, and documentation procedures are essential to maintain the compound's integrity and ensure its safe use in various applications.
Recent scientific publications have highlighted novel applications of 3-Methyl-1H-indazole-5-carbonitrile in materials science, particularly in the development of functional materials and advanced polymers. The compound's unique electronic properties make it interesting for creating materials with specific optical or electronic characteristics. This expanding application scope demonstrates the compound's potential beyond traditional pharmaceutical uses.
Future research directions for 3-Methyl-1H-indazole-5-carbonitrile include exploring its potential in catalysis and asymmetric synthesis, as well as further investigating its biological activities. The compound's structural features make it a promising candidate for developing new catalytic systems and chiral auxiliaries. Additionally, ongoing studies aim to better understand its structure-activity relationships for various biological targets.
For researchers working with 3-Methyl-1H-indazole-5-carbonitrile, proper laboratory practices and safety measures are essential. While the compound itself is not classified as hazardous, standard precautions for handling organic chemicals should be followed. This includes working in well-ventilated areas, using appropriate personal protective equipment, and following established protocols for chemical storage and disposal.
The commercial availability of 3-Methyl-1H-indazole-5-carbonitrile has improved in recent years, with several specialty chemical suppliers offering the compound in various quantities and purity grades. This increased accessibility has facilitated research and development activities across multiple scientific disciplines. When sourcing the compound, researchers should carefully evaluate supplier qualifications and product specifications to ensure they obtain material suitable for their specific applications.
In conclusion, 3-Methyl-1H-indazole-5-carbonitrile (CAS No. 267875-55-8) represents an important chemical building block with diverse applications in pharmaceutical research, materials science, and synthetic chemistry. Its unique structural features and reactivity profile continue to make it valuable for scientific exploration and industrial applications. As research progresses, new uses and derivatives of this indazole compound are likely to emerge, further expanding its significance in chemical and life sciences.
267875-55-8 (3-Methyl-1H-indazole-5-carbonitrile) Related Products
- 50264-88-5(3-cyano-1h-indazole)
- 90322-83-1(5-Methyl-1H-indazole-3-carbonitrile)
- 861340-10-5(1H-Indazole-4-carbonitrile)
- 29984-94-9(3-Cyano-4-iodo 1H-indazole)
- 90322-84-2(7-methyl-1H-Indazole-3-carbonitrile)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 518987-75-2(5-Cyano-1H-indazole-3-carboxaldehyde)
- 7746-28-3(3,6-Dimethyl-1H-indazole)
- 858227-54-0(6-methyl-1H-indazole-3-carbonitrile)
- 885521-58-4(4-Methyl-1H-indazole-6-carbonitrile)